![molecular formula C6H13ClF3N B1423317 3-(Trifluoromethyl)pentan-3-amine hydrochloride CAS No. 498581-24-1](/img/structure/B1423317.png)
3-(Trifluoromethyl)pentan-3-amine hydrochloride
Overview
Description
“3-(Trifluoromethyl)pentan-3-amine hydrochloride” is a chemical compound with the molecular formula C6H13ClF3N . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pentan-3-amine hydrochloride” consists of a pentane chain with a trifluoromethyl group and an amine group attached to the third carbon atom .Scientific Research Applications
Synthesis and Properties of Trifluoromethyl Compounds
Research conducted by Haas and Lorenz (1972) delved into the chemistry of trifluoromethyl sulfur-nitrogen compounds, focusing on the preparation and properties of chlorofluoromethanesulfenamides and bis- and tris(chlorofluoromethylsulfenyl)amines. These compounds were investigated using mass, IR, and NMR spectroscopy, highlighting the complex chemical behavior and potential applications of trifluoromethyl derivatives in various chemical contexts (Haas & Lorenz, 1972).
Development of Novel Building Blocks
Hughes et al. (2019) developed a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, a crucial step in creating complex molecular structures. This method allowed for efficient incorporation of pharmaceutically relevant amines, underscoring the significance of trifluoromethyl derivatives in medicinal chemistry (Hughes et al., 2019).
Photochemical Transformation of Bicyclic Amines
In 2021, Harmata and colleagues reported the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical reaction. This study highlights the versatility of trifluoromethyl derivatives in synthesizing complex amine structures useful in medicinal chemistry (Harmata et al., 2021).
Trifluoromethylation in Pharmaceutical Synthesis
Cho et al. (2010) explored the palladium-catalyzed trifluoromethylation of aryl chlorides, a process crucial in the synthesis of pharmaceutical and agrochemical compounds. The trifluoromethyl group's ability to influence the properties of organic molecules significantly enhances their applicability, demonstrating the importance of trifluoromethyl derivatives in drug development (Cho et al., 2010).
properties
IUPAC Name |
3-(trifluoromethyl)pentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-3-5(10,4-2)6(7,8)9;/h3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZRJHPOIFSVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pentan-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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